

In-Depth Technical Guide: The Molecular Weight of Cefetamet-d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of **Cefetamet-d3**, a deuterated isotopologue of the third-generation cephalosporin antibiotic, Cefetamet. The inclusion of deuterium atoms makes **Cefetamet-d3** a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis. Precise knowledge of its molecular weight is fundamental for these applications.

Molecular Weight Determination

The molecular formula for **Cefetamet-d3** is C₁₄H₁₂D₃N₅O₅S₂.[1][2][3] Based on the atomic weights of its constituent elements, the calculated molecular weight is 400.45 g/mol .[1][2][3]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the standard atomic weights of the elements in **Cefetamet-d3** and their respective contributions to the total molecular weight.



Element	Symbol	Quantity	Standard Atomic Weight (amu)	Contribution to Molecular Weight (g/mol)
Carbon	С	14	12.011[4][5]	168.154
Hydrogen	Н	12	1.008[6][7]	12.096
Deuterium	D	3	2.014[8][9][10]	6.042
Nitrogen	N	5	14.007[11]	70.035
Oxygen	0	5	15.999	79.995
Sulfur	S	2	32.065	64.130
Total	400.452			

Note: The total calculated molecular weight may vary slightly from the reported value due to rounding of atomic weights.

Experimental Protocols: Molecular Weight Verification by Mass Spectrometry

The definitive experimental verification of a compound's molecular weight is typically achieved through mass spectrometry. Electrospray Ionization Mass Spectrometry (ESI-MS) is a preferred method for molecules like **Cefetamet-d3** due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[1]

Methodology for Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of Cefetamet-d3 at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).



Dilute the stock solution to a final concentration of 1-10 μg/mL using a solvent system compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation and the formation of [M+H]+ ions.

· Instrumentation and Ionization:

- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-20 μL/min).
- Apply a high voltage (e.g., 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[8]
- Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation from the droplets.
 This process increases the surface charge density of the droplets.
- As the droplets shrink, coulombic repulsion overcomes the surface tension, leading to the ejection of gas-phase ions (the analyte) from the droplets.

Mass Analysis:

- The generated ions are guided from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- For Cefetamet-d3 (MW = 400.45), the primary ion expected in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 401.46. Other adducts, such as sodium [M+Na]⁺, may also be observed.

Detection and Data Analysis:

- The separated ions strike a detector, which generates a signal proportional to the ion abundance.
- The resulting mass spectrum plots ion intensity versus the m/z ratio.

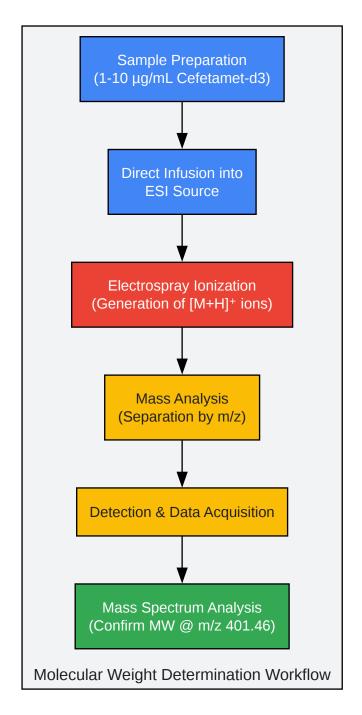


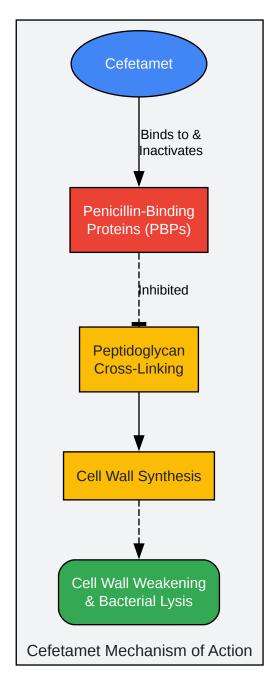
 The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts and comparing the measured m/z to the theoretical value.
 High-resolution mass spectrometry can confirm the elemental composition.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and function of Cefetamet.







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References

- 1. Electrospray ionization Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefetamet | C14H15N5O5S2 | CID 5487888 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of degradation of cefetamet pivaloyloxymethyl ester and its hydrochloride in solid phase PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cefetamet pivoxil Hydrochloride Drug Targets, Indications, Patents Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. Electrospray Ionization Creative Proteomics [creative-proteomics.com]
- 11. Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
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